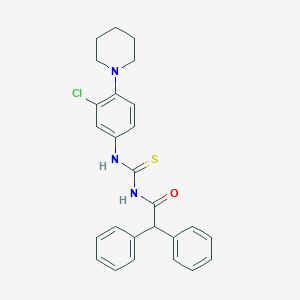![molecular formula C20H22ClN3O4S B399323 N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B399323.png)
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide is a member of thioureas.
Scientific Research Applications
Structural and Fluorescence Properties
- A study by Karmakar, Sarma, & Baruah (2007) explored the structural aspects of similar amide-containing isoquinoline derivatives. They found that these compounds can form gels or crystalline solids depending on the treatment with different acids. Moreover, certain host-guest complexes formed by these compounds exhibited enhanced fluorescence emission.
Potential in Anticancer Research
- Research by Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa (2015) highlighted the synthesis of sulfonamide derivatives, including morpholinophenyl variants, for potential anticancer applications. They demonstrated that one of the compounds exhibited potent cytotoxic activity against breast cancer cell lines.
Application in Gastroprokinetic Activity
- A study by Kalo, Morie, Yoshida, Fujiwara, & Kon (1995) investigated the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds. They found that the reversal of the amide bond in these compounds resulted in a decrease in gastroprokinetic activity, highlighting the importance of the amide bond's orientation for such activity.
Enzyme Inhibition and Antimicrobial Properties
- A study by Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz (2013) synthesized a series of compounds similar to N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide and evaluated them for enzyme inhibition and antimicrobial properties. They found the compounds to be more active against acetylcholinesterase.
Therapeutic Potential in Japanese Encephalitis
- Research by Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu (2008) synthesized a novel anilidoquinoline derivative for treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro and increased survival in infected mice.
Role in Herbicide Metabolism
- A study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes by Coleman, Linderman, Hodgson, & Rose (2000) provides insights into the metabolic pathways of similar compounds. This research can be relevant in understanding the environmental and biological impacts of such chemical substances.
properties
Molecular Formula |
C20H22ClN3O4S |
|---|---|
Molecular Weight |
435.9g/mol |
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H22ClN3O4S/c1-26-15-3-5-16(6-4-15)28-13-19(25)23-20(29)22-14-2-7-18(17(21)12-14)24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H2,22,23,25,29) |
InChI Key |
UCMOLHKBDUPFHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399240.png)
![N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399241.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(diphenylacetyl)thiourea](/img/structure/B399242.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399247.png)
![3-methyl-N-[(2-methylphenyl)carbamothioyl]butanamide](/img/structure/B399250.png)
![N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399253.png)
![3-methyl-N-[(4-methylphenyl)carbamothioyl]butanamide](/img/structure/B399254.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399255.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399257.png)
![N-[(4-chlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399258.png)
![N-[(2-chlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399259.png)
![N-[(2-methoxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399261.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399263.png)